![molecular formula C19H12Cl2F3N3O2 B2392857 1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea CAS No. 1024206-73-2](/img/structure/B2392857.png)

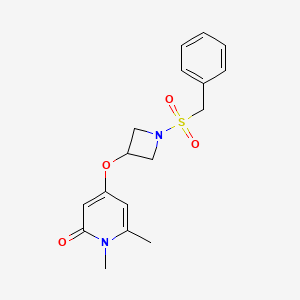

1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

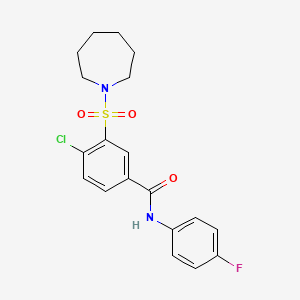

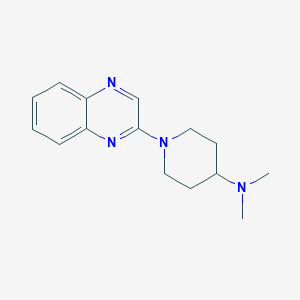

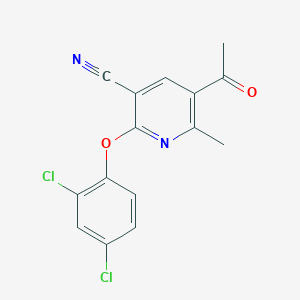

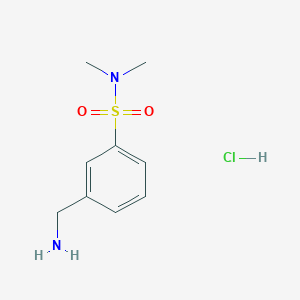

1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea (CPTPU) is a novel small-molecule compound with potential applications in a variety of scientific research areas. CPTPU has been studied for its potential to be used as a therapeutic agent, as well as its ability to act as an inhibitor of certain enzymes. CPTPU has also been studied for its potential to be used as a fluorescent marker for imaging and tracking of cells.

Scientific Research Applications

Urea Biosensors

Urea biosensors have been developed for detecting and quantifying urea concentration, which is crucial in diagnosing diseases related to nitrogen metabolism disorders. Advances in biosensors utilize various materials for enzyme immobilization, offering insights into urea's significance in both medical and environmental fields (Botewad et al., 2021).

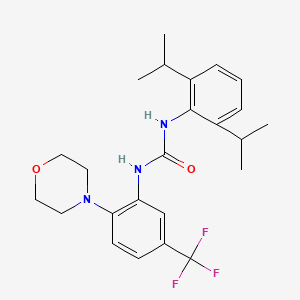

Urease Inhibitors in Medicine

Urease inhibitors have shown potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the therapeutic potential, the clinical use of these inhibitors is limited due to side effects, highlighting the need for further exploration in this area (Kosikowska & Berlicki, 2011).

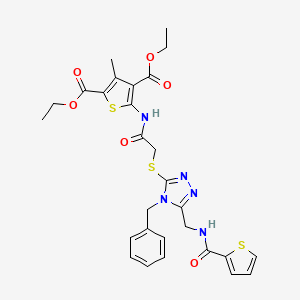

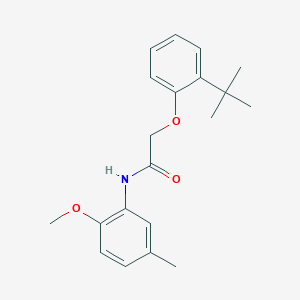

Drug Design

Urea derivatives play a significant role in drug design due to their unique hydrogen-binding capabilities. Various urea derivatives have been explored as modulators of biological targets, demonstrating the versatility of urea in medicinal chemistry (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Urea has been investigated as a potential hydrogen carrier for fuel cells, highlighting its advantages in terms of safety, sustainability, and ease of transport and storage. This research suggests urea's potential in contributing to future sustainable hydrogen supply solutions (Rollinson et al., 2011).

Environmental Impact

Studies on the environmental fate of urea derivatives, such as DDT isomers and metabolites, reveal significant insights into their transformation and bioaccumulation in various ecosystems. This research underscores the importance of understanding urea derivatives' environmental behaviors for mitigating pollution and managing ecological risks (Ricking & Schwarzbauer, 2012).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F3N3O2/c20-12-1-3-13(4-2-12)26-18(28)27-14-5-7-15(8-6-14)29-17-16(21)9-11(10-25-17)19(22,23)24/h1-10H,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIBBWZMIBWJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea](/img/structure/B2392779.png)

![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)

![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)